2-(1-chloroethyl)-1-phenyl-1H-imidazole hydrochloride

Antimicrobial Imidazole Derivatives Structure-Activity

Researchers requiring a chiral C2-chloroethyl imidazole scaffold for asymmetric synthesis often face limited sourcing with verified stereochemical purity. This compound resolves that gap. • Chiral center at the 1-chloroethyl carbon enables enantioselective transformations, distinct from achiral N1-chloroethyl analogs. • Demonstrated 2-fold greater potency against S. aureus (MIC 8 µg/mL) vs. E. coli (MIC 16 µg/mL), providing a Gram-positive selectivity window. • Versatile alkylating agent for bioconjugation, thioether-linked conjugate synthesis, and pharmaceutical impurity reference standard applications. Supplied with ≥95% purity and full analytical documentation to support procurement compliance.

Molecular Formula C11H12Cl2N2
Molecular Weight 243.13 g/mol
CAS No. 1803586-86-8
Cat. No. B1477961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-chloroethyl)-1-phenyl-1H-imidazole hydrochloride
CAS1803586-86-8
Molecular FormulaC11H12Cl2N2
Molecular Weight243.13 g/mol
Structural Identifiers
SMILESCC(C1=NC=CN1C2=CC=CC=C2)Cl.Cl
InChIInChI=1S/C11H11ClN2.ClH/c1-9(12)11-13-7-8-14(11)10-5-3-2-4-6-10;/h2-9H,1H3;1H
InChIKeyWSJVWYJDKBEKDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Chloroethyl)-1-phenyl-1H-imidazole Hydrochloride: Chemical Identity and Procurement Specifications


2-(1-Chloroethyl)-1-phenyl-1H-imidazole hydrochloride (CAS 1803586-86-8) is a 1-phenylimidazole derivative featuring a 1-chloroethyl substituent at the 2-position of the imidazole ring, formulated as C₁₁H₁₂Cl₂N₂ with a molecular weight of 243.13 g/mol . The compound is supplied as a hydrochloride salt (purity typically ≥95%) and is recognized as a versatile building block and small molecule scaffold for research applications, with commercial availability from multiple specialty chemical vendors . Structurally, it combines the aromatic phenyl-imidazole core with a reactive 2-(1-chloroethyl) moiety bearing a chiral center, positioning it as a specialized intermediate distinct from simpler N1-chloroethyl imidazole analogs .

Identity Chiral imidazole scaffold 1-phenyl-2-(1-chloroethyl) core
Grade Research-grade building block Typically ≥95% purity HCl salt
Sourcing Multi-supplier availability Reduces procurement risk

Why Generic Substitution Is Inadvisable for 2-(1-Chloroethyl)-1-phenyl-1H-imidazole Hydrochloride


In-class imidazole derivatives bearing chloroethyl substituents exhibit substantial variability in reactivity and application scope depending on the substitution position, phenyl group presence, and salt form. For instance, 1-(2-chloroethyl)-1H-imidazole hydrochloride (CAS 18994-78-0) lacks the phenyl group entirely, resulting in markedly different physicochemical properties and a narrower documented application profile as a general alkylating agent . Conversely, 2-(1-chloroethyl)-1-ethyl-1H-imidazole replaces the phenyl moiety with an ethyl group, altering both steric and electronic characteristics that govern nucleophilic substitution kinetics and downstream derivatization potential . The presence of a chiral center at the 1-chloroethyl carbon in the target compound introduces stereochemical considerations absent in achiral analogs, which directly impacts utility in asymmetric synthesis and chiral probe development. Simply interchanging these compounds without verifying position-specific reactivity, stereochemical requirements, and purity profiles risks failed synthetic outcomes or invalid comparative analyses.

Stereochemical mismatch Achiral N1-chloroethyl analogs lack the chiral center required for asymmetric synthesis and may not support enantioselective workflows.
Phenyl-group dependent properties Non-phenyl or ethyl-substituted analogs may shift physicochemical properties and antimicrobial screening profiles; class-level SAR may not transfer.
Reactivity profile divergence C2-substituted chloroethyl directs nucleophilic attack differently than N1-substituted analogs, potentially altering conjugation products.

Quantitative Differentiation Guide: 2-(1-Chloroethyl)-1-phenyl-1H-imidazole Hydrochloride


Antibacterial Activity: Comparative MIC Data Against Gram-Positive Pathogens

The target compound exhibits selective antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL, demonstrating a 2-fold greater potency compared to its activity against Escherichia coli (MIC = 16 µg/mL) and a 4-fold selectivity window over Pseudomonas aeruginosa (MIC = 32 µg/mL) . This Gram-positive preference is a class-level characteristic observed among phenyl-substituted imidazole derivatives, which may be attributable to enhanced membrane penetration conferred by the aromatic phenyl moiety [1].

Antibacterial MIC
Supporting evidence
S. aureus MIC = 8 µg/mL E. coli MIC = 16 µg/mL P. aeruginosa MIC = 32 µg/mL
Supports antimicrobial screening context with reported Gram-positive preference.
Methodological details not fully specified; direct analog comparator data unavailable.
Antimicrobial Imidazole Derivatives Structure-Activity

Structural Differentiation: 2-Position Chloroethyl Substitution Enables Chiral Scaffold Utility

Unlike the more common N1-(2-chloroethyl)-1H-imidazole hydrochloride (CAS 18994-78-0) which lacks both a phenyl group and a chiral center, the target compound incorporates a chiral carbon at the 1-chloroethyl position attached to the C2 of the imidazole ring . This stereochemical feature is structurally absent in analogs such as 1-(2-chloroethyl)-1H-imidazole hydrochloride and 2-(2-chloroethyl)-1H-imidazole hydrochloride (CAS 1609402-75-6) . The presence of the phenyl ring further distinguishes it from simpler chloroethyl-imidazole intermediates.

Chiral Scaffold
Class-level inference
Chiral C2-(1-chloroethyl); N1-phenyl vs. achiral N1-analogs (no chiral center)
Enables stereochemical-control study fit absent in achiral analogs.
Source review recommended; attribution inferred from structural identity.
Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

Reactive Site Distinction: C2-Chloroethyl Directs Nucleophilic Substitution Outcomes

The compound's 1-chloroethyl group at the C2 position functions as an alkylating agent capable of forming covalent bonds with nucleophilic sites in DNA and proteins . This C2-specific chloroethyl substitution pattern distinguishes it from N1-substituted analogs such as 1-(2-chloroethyl)-1H-imidazole hydrochloride, where alkylation occurs at the ring nitrogen rather than the carbon backbone, and from 2-(2-chloroethyl)-1H-imidazole hydrochloride which bears a primary chloroethyl chain without the methyl-branched chiral center . The presence of the phenyl substituent further modulates reactivity through electronic and steric effects relative to non-phenyl analogs .

Alkylation Site
Class-level inference
C2-(1-chloroethyl) branched alkylator vs. N1-(2-chloroethyl) linear alkylator
Substitution position directs nucleophilic attack outcomes.
Reactivity inferred from supplier technical descriptions; requires experimental validation.
Organic Synthesis Alkylating Agent Reaction Site Selectivity

Commercial Availability: Comparative Pricing and Supplier Landscape

The compound is commercially available from multiple specialty chemical suppliers with documented pricing structures. One vendor offers 50 mg at $230.00 (95% purity) and 1 g at $872.00, with lead times of approximately 2 weeks . Alternative sourcing options exist through suppliers such as CymitQuimica (Biosynth brand), BIOFOUNT, and Chemenu [1]. This multi-supplier availability contrasts with more specialized analogs such as 2-(1-chloroethyl)-4,5-dihydro-1H-imidazole, which has limited commercial presence .

Sourcing & Price
Supporting evidence
Target: $4.60/mg (50 mg scale) Multi-supplier; 2-week lead time
Multi-supplier access may reduce procurement risk and support pilot studies.
Supplier catalog data as of 2026; pricing subject to change.
Procurement Chemical Sourcing Research Supply

Recommended Application Scenarios for 2-(1-Chloroethyl)-1-phenyl-1H-imidazole Hydrochloride


Asymmetric Synthesis Requiring a Chiral Imidazole Building Block

The compound's 1-chloroethyl substituent at the C2 position contains a chiral carbon center, making it suitable as a starting material or intermediate in asymmetric synthetic routes where stereochemical control is required . This stereochemical feature distinguishes it from achiral analogs such as 1-(2-chloroethyl)-1H-imidazole hydrochloride (CAS 18994-78-0) and 2-(2-chloroethyl)-1H-imidazole hydrochloride (CAS 1609402-75-6), which lack the chiral center necessary for enantioselective transformations . Researchers developing chiral probes, asymmetric catalysts, or enantiopure pharmaceutical intermediates may specifically require this stereochemical configuration.

Antimicrobial Screening with Gram-Positive Bacterial Focus

The compound demonstrates a 2-fold greater potency against Staphylococcus aureus (MIC = 8 µg/mL) compared to Escherichia coli (MIC = 16 µg/mL), and a 4-fold selectivity window over Pseudomonas aeruginosa (MIC = 32 µg/mL) . This Gram-positive preference, consistent with class-level observations among phenyl-substituted imidazole derivatives [1], positions the compound as a candidate for antimicrobial screening programs targeting Gram-positive pathogens. The quantitative MIC data provide a baseline for structure-activity relationship studies exploring modifications to the phenyl or chloroethyl moieties.

Nucleophilic Substitution-Based Conjugation and Derivatization

The compound functions as an alkylating agent via its 1-chloroethyl group, which can participate in nucleophilic substitution reactions with thiols, amines, and other nucleophiles . The C2-specific substitution pattern, combined with the phenyl group at N1, provides a distinct reactivity profile compared to N1-chloroethyl analogs. This makes the compound suitable for bioconjugation applications including protein labeling, synthesis of thioether-linked conjugates, and preparation of functionalized imidazole derivatives for medicinal chemistry campaigns .

Pharmaceutical Impurity Reference Standard Preparation

The compound is explicitly designated for use as a reference substance for drug impurities and as a biochemical research reagent [2]. Its defined structural features—C2-chloroethyl substitution, N1-phenyl group, and hydrochloride salt form—enable its use as an analytical standard in impurity profiling studies for pharmaceutical products containing imidazole moieties. This application leverages the compound's well-characterized identity and commercial availability with documented purity specifications (≥95%) from multiple suppliers .

Application
Selection Property
Validation Focus
Asymmetric synthesis research
Chiral scaffold identity
Enantiomeric composition and stereochemical outcome review
Antimicrobial screening studies
Gram-positive screening context
MIC endpoint and strain-panel review
Conjugation and derivatization
C2-alkylation reactivity profile
Nucleophilic substitution site and product characterization
Impurity reference standard preparation
Defined structural identity
Purity specification and analytical method context
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